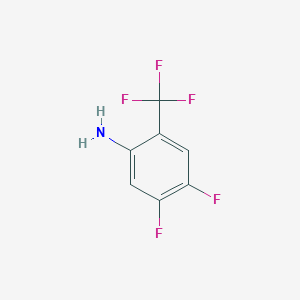
4,5-Difluoro-2-(trifluoromethyl)aniline
描述
4,5-Difluoro-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of fluorinated anilines This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by reduction to form the corresponding aniline derivative. For example, starting with 2,4,5-trichloronitrobenzene, a fluorinating agent can be used in the presence of a solid-liquid phase interface and a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene. This intermediate is then hydrogenated with hydrogen in the presence of a hydrogenation catalyst to yield 2,4-difluoroaniline .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,5-Difluoro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and various carbon-carbon coupled products, depending on the specific reaction conditions and reagents used.
科学研究应用
4,5-Difluoro-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
作用机制
The precise mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)aniline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its fluorine atoms and trifluoromethyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but with different fluorine atom positions.
4-(Trifluoromethyl)aniline: Lacks additional fluorine atoms on the benzene ring.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains chlorine atoms instead of fluorine.
Uniqueness
4,5-Difluoro-2-(trifluoromethyl)aniline is unique due to the specific positioning of its fluorine atoms and trifluoromethyl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBANTPGXUQMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

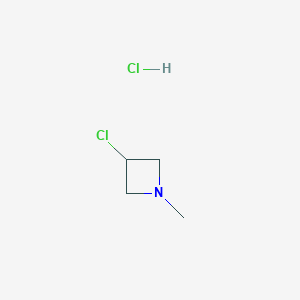

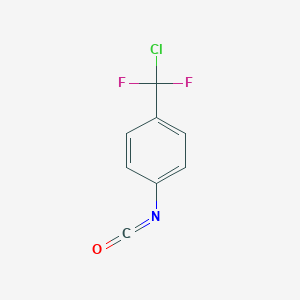
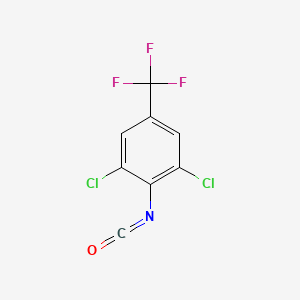
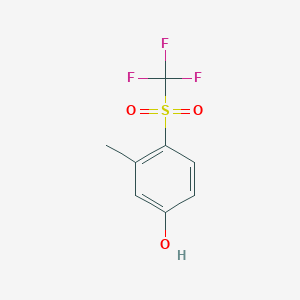
![2-[(4-methoxybenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B6325715.png)
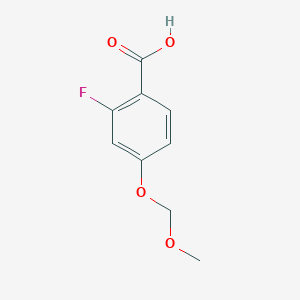
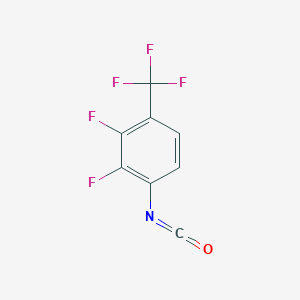

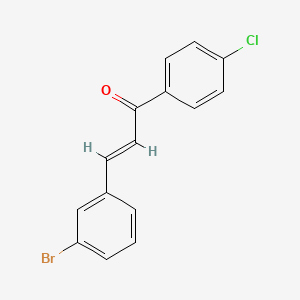
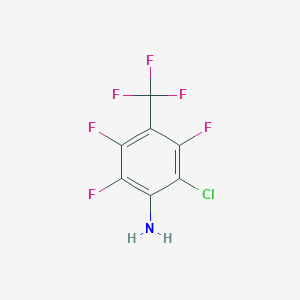
![n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B6325768.png)
![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)
